3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C15H11ClN4OS |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-6-2-1-5-11(12)13-8-14(19-18-13)15(21)20-17-9-10-4-3-7-22-10/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
HKKMZRZEBCZPFL-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Hydrazone Coupling
The most direct route involves condensing 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with thiophene-2-carbaldehyde in ethanol or methanol under basic conditions. Piperidine or acetic acid is typically used to catalyze the reaction, which proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon. The reaction is refluxed for 3–6 hours, yielding the target compound at 70–85% efficiency (Table 1).
Mechanistic Insights :
The E-configuration of the thiophenylmethylidene group is stabilized by conjugation with the pyrazole ring’s π-system. Infrared (IR) spectroscopy confirms hydrazone formation through the disappearance of the aldehydic C=O stretch (~1,710 cm⁻¹) and the emergence of a C=N stretch (~1,620 cm⁻¹).
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may reduce regioselectivity. Ethanol balances reactivity and selectivity, achieving yields >80% at 80°C. Lower temperatures (50–60°C) favor purity but extend reaction times to 8–12 hours.
Regiocontrolled Synthesis of the Pyrazole Core
Trichloromethyl Enone Intermediate Strategy
A regiocontrolled approach adapts methodologies from ACS Omega (2023), where trichloromethyl enones react with hydrazines to form pyrazole rings. For this compound, 2-chlorophenyl-substituted enones are treated with arylhydrazines in chloroform, followed by methanolysis to replace trichloromethyl groups with carboxylic acid derivatives (Figure 1).
Key Findings :
Cyclocondensation of β-Ketoesters
Alternative routes use β-ketoesters and hydrazines under acidic conditions. For example, ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with hydrazine hydrate in acetic acid to form the pyrazole ring, followed by hydrazone formation with thiophene-2-carbaldehyde. This method avoids regioselectivity issues but requires stringent pH control.
Multi-Step Synthesis Approaches
Pyrazole Ring Formation Followed by Hydrazone Derivatization
Step 1 : Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid via cyclocondensation of diethyl oxalate with 2-chlorophenylhydrazine in ethanol.
Step 2 : Conversion to carbohydrazide by reacting with hydrazine hydrate (85% yield).
Step 3 : Condensation with thiophene-2-carbaldehyde (as in Section 1.1).
Advantages :
- Enables modular functionalization of the pyrazole core.
- Intermediate characterization via $$^{1}\text{H}$$ NMR ensures structural fidelity.
Industrial-Scale Production Using Continuous Flow Reactors
Flow Chemistry Advantages
Continuous flow reactors enhance scalability and reduce reaction times. A 2025 study highlights a 3-step continuous process:
- Pyrazole ring synthesis in a tubular reactor (residence time: 10 minutes).
- Hydrazide formation in a packed-bed reactor.
- Hydrazone condensation at 100°C with inline IR monitoring.
Outcomes :
- 92% overall yield at a throughput of 5 kg/day.
- Reduced solvent waste compared to batch processes.
Comparative Analysis of Synthesis Methods
Trade-offs :
- Trichloromethyl enone methods offer superior regiocontrol but require hazardous reagents.
- Continuous flow maximizes efficiency but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols or amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations from Research Findings
Electronic Effects: The thiophene group in the target compound contributes to π-π stacking interactions, which are critical for binding in biological systems or material applications. Chlorine substituents (e.g., 2-chlorophenyl, 5-chlorothienyl) increase electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic environments .
Bulky substituents (e.g., 2,6-dichlorophenyl in ) may hinder molecular packing, affecting crystallinity and solubility .
For instance, (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives inhibit A549 lung cancer cell growth by inducing apoptosis . The tert-butyl group in such analogs suggests that bulky substituents may enhance binding to hydrophobic pockets in biological targets .
Synthetic and Characterization Methods: All analogs are synthesized via condensation of pyrazole-carbohydrazides with aldehydes/ketones under acidic conditions (e.g., acetic acid in ethanol) . X-ray crystallography (using SHELXL ) and spectroscopic techniques confirm the (E)-configuration of the hydrazone bond and substituent positions .
Biological Activity
The compound 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 330.8 g/mol. The synthesis typically involves several steps, including the formation of the pyrazole ring and the introduction of chlorophenyl and thiophenylmethylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Synthetic Route Overview
-
Formation of Pyrazole Ring :
- Reagents : Hydrazine hydrate, ethyl acetoacetate.
- Conditions : Reflux in ethanol.
- Product : 1H-pyrazole-5-carbohydrazide.
-
Subsequent Modifications :
- Introduction of chlorophenyl and thiophenylmethylidene groups through condensation reactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives, including this compound, have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide | A549 (lung cancer) | 0.28 | Induces apoptosis |
| Compound X | HCT116 (colon cancer) | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| Compound Y | HepG2 (liver cancer) | 0.74 | Autophagy induction |
These findings suggest that the compound acts through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models:
- Model : Carrageenan-induced edema in mice.
- Comparison : Activity comparable to indomethacin.
This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
This antimicrobial potential positions the compound as a candidate for developing new antibiotics .
Study 1: Antitumor Efficacy
In a study examining the efficacy of various pyrazole derivatives, 3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide was tested against a panel of cancer cell lines. Results indicated significant cytotoxicity, particularly in lung and liver cancer cells, with mechanisms involving apoptosis and autophagy being elucidated through molecular docking studies .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce inflammation markers in vitro and in vivo models. The results showed a reduction in nitric oxide production and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent in clinical settings .
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this carbohydrazide derivative?
Answer:
Synthesis optimization should focus on stepwise condensation and purification protocols. Key steps include:
- Hydrazide formation : React 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol .
- Schiff base formation : Condense the hydrazide intermediate with thiophene-2-carbaldehyde in methanol or ethanol under acidic (e.g., glacial acetic acid) or neutral conditions. Monitor reaction progress via TLC .
- Crystallization : Use solvent mixtures (e.g., DMSO/water or ethanol/water) to obtain high-purity crystals for structural validation .
- Yield improvement : Optimize molar ratios (typically 1:1.2 for hydrazide:aldehyde) and reaction time (6–12 hours) to minimize byproducts .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SCXRD) : Resolve the E-configuration of the thiophene-methylidene group and confirm intramolecular hydrogen bonds (e.g., N–H···S). Use SHELXL for refinement and Mercury for visualization .
- NMR spectroscopy : Verify tautomeric forms (e.g., thione-thiol equilibrium) via and NMR. Look for deshielded carbonyl carbons (~160–170 ppm) and azomethine protons (~8–9 ppm) .
- Elemental analysis : Ensure stoichiometric alignment (C, H, N, S) to rule out solvent inclusion .
Advanced: How can researchers investigate tautomeric equilibria in this compound using spectroscopic and crystallographic data?
Answer:
Tautomerism analysis requires complementary methods:
- X-ray crystallography : Identify dominant tautomers (e.g., thione vs. thiol) via bond-length analysis (C=S: ~1.67 Å; C–S: ~1.78 Å) and hydrogen-bonding patterns .
- UV-Vis and FTIR : Compare experimental λmax (e.g., 280–320 nm for π→π* transitions) and carbonyl stretching frequencies (1650–1700 cm<sup>−1</sup>) with DFT-calculated spectra .
- Variable-temperature NMR : Monitor chemical shift changes to detect dynamic equilibria in solution .
Table 1: Example tautomerism data from analogous compounds
| Technique | Thione Form (C=S) | Thiol Form (C–SH) |
|---|---|---|
| SCXRD | C=S bond: 1.67 Å | Not observed |
| FTIR | 1675 cm<sup>−1</sup> | 2550 cm<sup>−1</sup> (S–H) |
| DFT (B3LYP/6-31G*) | Energy: -1023.5 Hartree | Energy: -1022.8 Hartree |
Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?
Answer:
Contradictions often arise from polymorphism or solvent effects. Mitigation strategies include:
- Multi-solvent recrystallization : Compare crystal structures from polar (DMSO) vs. non-polar (toluene) solvents to assess packing effects .
- Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state configurations .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking, H-bonding) to explain discrepancies in stability or reactivity .
Advanced: What computational methods are suitable for modeling intermolecular interactions in crystallographic studies?
Answer:
- DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate interaction energies (e.g., N–H···S hydrogen bonds). Compare with experimental bond lengths/angles .
- Mercury CSD : Visualize packing motifs and quantify void spaces. The "Materials Module" can identify recurring interaction patterns (e.g., R2<sup>2</sup>(8) rings) in the Cambridge Structural Database .
- MEP (Molecular Electrostatic Potential) maps : Predict reactive sites for nucleophilic/electrophilic attack .
Advanced: How can hydrogen-bonding networks influence the biological activity of this compound?
Answer:
Hydrogen bonds impact solubility, stability, and target binding:
- Crystal packing analysis : Use Mercury to identify H-bond donors/acceptors (e.g., pyrazole N–H or thiophene S). Stronger networks (e.g., N–H···O/S) may correlate with higher thermal stability .
- Docking studies : Align H-bond motifs with protein active sites (e.g., kinase ATP pockets) using AutoDock Vina. Prioritize compounds with complementary H-bond donors/acceptors .
Advanced: What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to identify stability thresholds .
- pH-dependent NMR : Dissolve the compound in DMSO-d6/buffer mixtures (pH 2–12) and monitor structural changes over 24 hours .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
